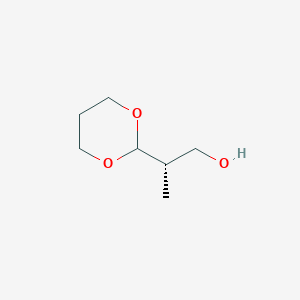
(2S)-2-(1,3-Dioxan-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(1,3-Dioxan-2-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in the synthesis of various drugs and pharmaceuticals. In
Applications De Recherche Scientifique
((2S)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the synthesis of pharmaceuticals and drugs. It is commonly used as a precursor in the synthesis of various drugs such as antihistamines, antitumor agents, and antiviral agents.
Mécanisme D'action
The mechanism of action of ((2S)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol is not fully understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophiles to form covalent bonds. This mechanism of action is similar to other nucleophilic compounds such as thiols and amines.
Biochemical and Physiological Effects
((2S)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, antifungal, and antibacterial properties. Additionally, this compound has been shown to have potential anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using ((2S)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol in lab experiments is its high purity and stability. This compound is readily available and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety precautions in lab experiments.
Orientations Futures
There are several future directions for the research and development of ((2S)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as drug development and cancer research. Finally, there is a need for further investigation into the potential toxicity of ((2S)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol and the development of appropriate safety protocols for its use in lab experiments.
Conclusion
In conclusion, ((2S)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used in the synthesis of pharmaceuticals and drugs and has been shown to have various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of ((2S)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol involves the reaction of 2,3-epoxypropanol with formaldehyde in the presence of a catalyst. The resulting product is then subjected to a reduction process to yield ((2S)-2-(1,3-Dioxan-2-yl)propan-1-ol)-2-(1,3-Dioxan-2-yl)propan-1-ol. This synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
Propriétés
IUPAC Name |
(2S)-2-(1,3-dioxan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-6(5-8)7-9-3-2-4-10-7/h6-8H,2-5H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWADQXDAMPEIB-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1OCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1OCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1,3-Dioxan-2-yl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

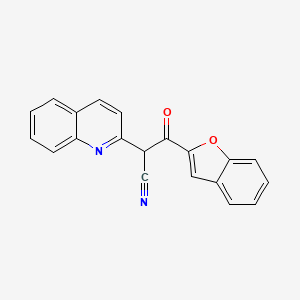
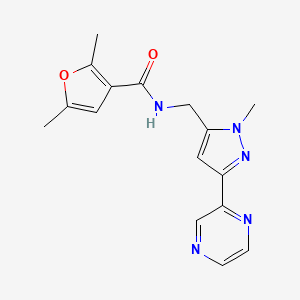
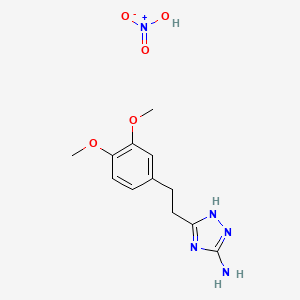

![(2E)-2-[(5-phenylfuran-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B2413558.png)
![isopropyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2413559.png)
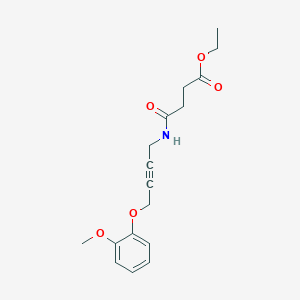


![N-cyclohexyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2413563.png)
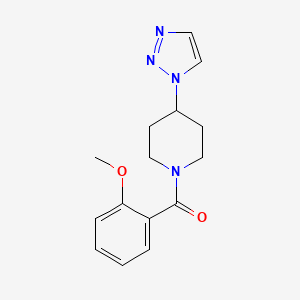
![N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2413565.png)
![N-[3-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2413566.png)
![3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2413567.png)